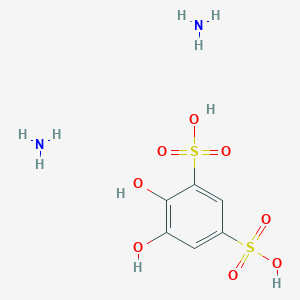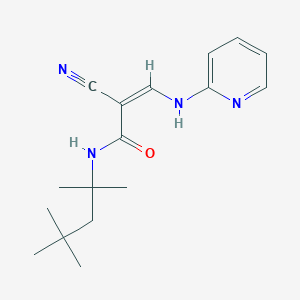
2,3-Diaza-4-phenyl-1-prop-2-ynylthiobuta-1,3-dienylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diaza-4-phenyl-1-prop-2-ynylthiobuta-1,3-dienylamine hydrochloride, commonly referred to as DPT-HCl, is an organic compound and a derivative of thiobutanediamine. It is a white crystalline solid with a melting point of approximately 101-103°C. DPT-HCl has been widely used in scientific research due to its unique properties and wide range of applications.
Wissenschaftliche Forschungsanwendungen
DPT-HCl has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds and as a catalyst in the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals and agrochemicals. Additionally, DPT-HCl has been used as a ligand in coordination chemistry and as a ligand for the synthesis of metal complexes.
Wirkmechanismus
DPT-HCl acts as a Lewis acid, meaning that it can accept electrons from a Lewis base. This allows it to form complexes with other molecules. DPT-HCl can act as a ligand, forming complexes with metal ions, or as a catalyst, promoting reactions between other molecules.
Biochemical and Physiological Effects
DPT-HCl has a range of biochemical and physiological effects. It has been found to be an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. Additionally, it has been found to increase the activity of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. Finally, DPT-HCl has been found to have anticonvulsant, sedative, and anxiolytic effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
DPT-HCl has several advantages for laboratory experiments. It is a relatively stable compound, making it suitable for use over a wide range of temperatures and pH levels. Additionally, it is a relatively inexpensive compound, making it a cost-effective choice for many experiments. The main limitation of DPT-HCl is that it is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of DPT-HCl in scientific research. It could be used to further investigate its biochemical and physiological effects, such as its potential therapeutic applications. Additionally, it could be used in the development of new metal complexes and organic compounds. Finally, it could be used as a catalyst in the synthesis of polymers and other materials.
Synthesemethoden
DPT-HCl can be synthesized through a two-step process. The first step involves the reaction of 2,3-diaminopropylthiol and 2-chlorobutyraldehyde in an aqueous solution of sodium hydroxide. This reaction yields 2,3-diaza-4-phenyl-1-prop-2-ynylthiobuta-1,3-dienylamine hydrochloride. The second step involves the reaction of the intermediate with hydrochloric acid to yield the final product.
Eigenschaften
IUPAC Name |
prop-2-ynyl N'-[(E)-benzylideneamino]carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S.ClH/c1-2-8-15-11(12)14-13-9-10-6-4-3-5-7-10;/h1,3-7,9H,8H2,(H2,12,14);1H/b13-9+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVIFFIXDWXDEQ-KJEVSKRMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC(=NN=CC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCS/C(=N\N=C\C1=CC=CC=C1)/N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diaza-4-phenyl-1-prop-2-ynylthiobuta-1,3-dienylamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%](/img/structure/B6313759.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate, 97%](/img/structure/B6313778.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-{[(4-methylphenyl)sulfonyl]amino}propanoate,97%](/img/structure/B6313779.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate, 97%](/img/structure/B6313783.png)









